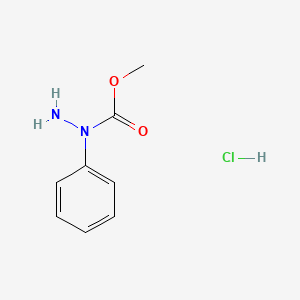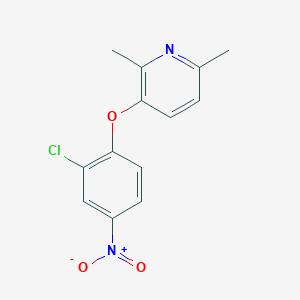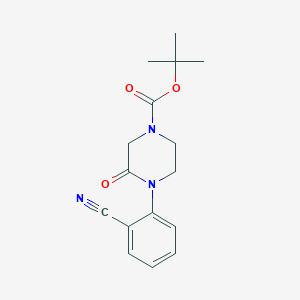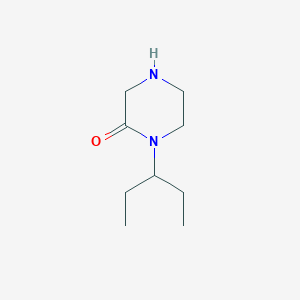
1-(Pentan-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentan-3-yl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C9H18N2O. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a pentan-3-yl group and a ketone functional group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(Pentan-3-yl)piperazin-2-ol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pentan-3-yl)piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter signaling pathways .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a similar piperazine core but with a benzothiazole moiety, exhibiting different biological activities.
2-(Piperazin-1-yl)quinoline: Another piperazine derivative with a quinoline ring, used in various medicinal chemistry applications.
Uniqueness: 1-(Pentan-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-pentan-3-ylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-8(4-2)11-6-5-10-7-9(11)12/h8,10H,3-7H2,1-2H3 |
InChI Key |
OFGWZQJHZXLHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


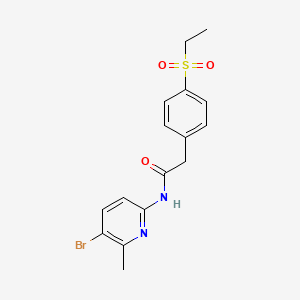
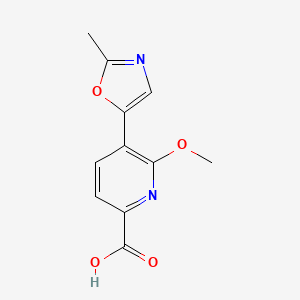
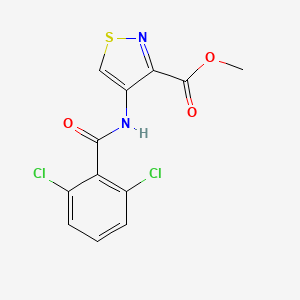
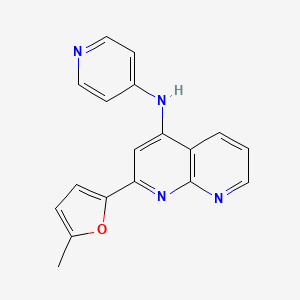
![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
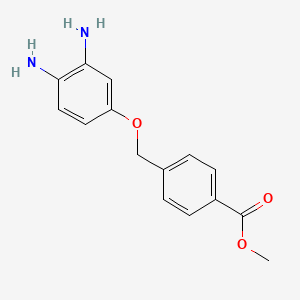
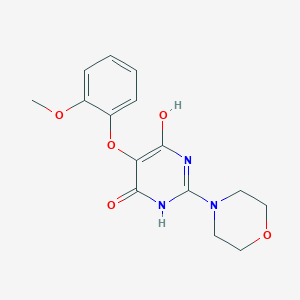
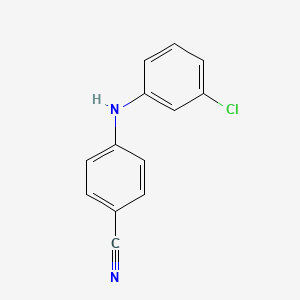
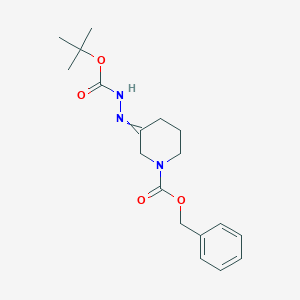
![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
